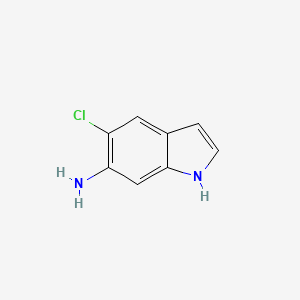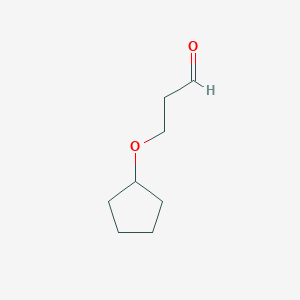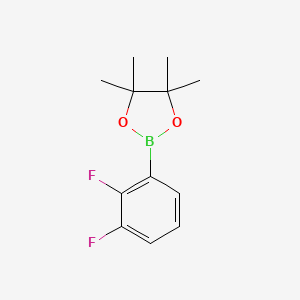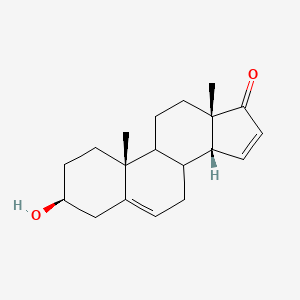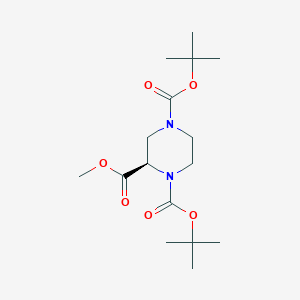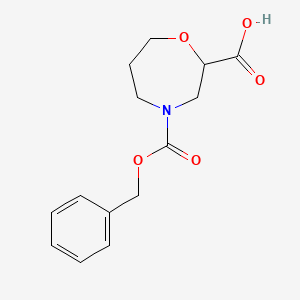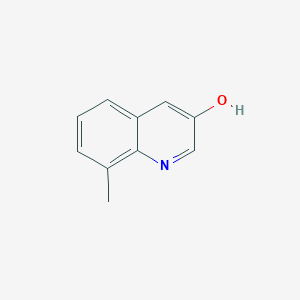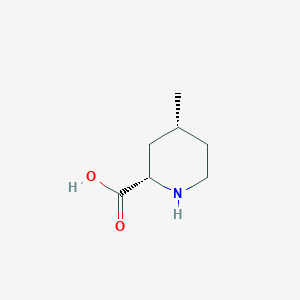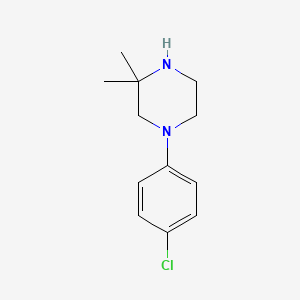
1-(4-氯苯基)-3,3-二甲基哌嗪
描述
1-(4-Chlorophenyl)-3,3-dimethylpiperazine is a chemical compound belonging to the piperazine class Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 4-chlorophenyl group and two methyl groups attached to the piperazine ring
科学研究应用
Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.
Biology: Investigated for its interactions with biological receptors, particularly serotonin receptors.
Medicine: Explored for its potential as an anti-allergic agent and its effects on allergic asthma and itching.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
Target of Action
1-(4-Chlorophenyl)-3,3-dimethylpiperazine is a derivative of the compound Pitolisant . Pitolisant is a selective antagonist or inverse agonist of the histamine H3 receptor . The H3 receptor is primarily found in the central nervous system and plays a crucial role in maintaining wakefulness .
Mode of Action
The compound interacts with its target, the histamine H3 receptor, as an antagonist or inverse agonist . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The compound’s action on the histamine H3 receptor affects the histaminergic neuron signaling pathway . This pathway plays a key role in maintaining wakefulness. By blocking histamine autoreceptors, the compound enhances the activity of histaminergic neurons .
Pharmacokinetics
Pitolisant is well-absorbed, metabolized, and excreted, and it can cross the blood-brain barrier
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on the histamine H3 receptor. By acting as an antagonist or inverse agonist at this receptor, the compound enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain . This can lead to increased wakefulness .
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3,3-dimethylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction typically proceeds under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . Another method involves the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups have been employed in the synthesis of piperazine derivatives .
Industrial Production Methods: Industrial production of 1-(4-Chlorophenyl)-3,3-dimethylpiperazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: 1-(4-Chlorophenyl)-3,3-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
相似化合物的比较
1-(4-Chlorophenyl)piperazine: Shares the 4-chlorophenyl group but lacks the dimethyl substitution on the piperazine ring.
1-(4-Methylphenyl)piperazine: Contains a methyl group instead of a chlorine atom on the phenyl ring.
1-(3-Chlorophenyl)piperazine: Similar structure with the chlorine atom at the 3-position on the phenyl ring.
Uniqueness: 1-(4-Chlorophenyl)-3,3-dimethylpiperazine is unique due to the presence of both the 4-chlorophenyl group and the two methyl groups on the piperazine ring. This specific substitution pattern can influence its chemical reactivity, biological activity, and pharmacological properties, distinguishing it from other piperazine derivatives.
属性
IUPAC Name |
1-(4-chlorophenyl)-3,3-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-12(2)9-15(8-7-14-12)11-5-3-10(13)4-6-11/h3-6,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCRGPBLOHCYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


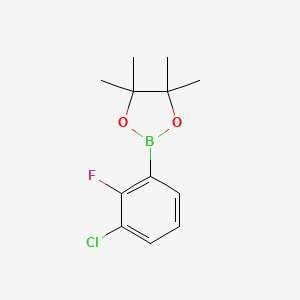
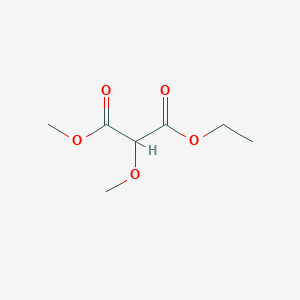
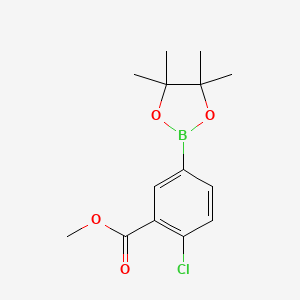
![5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1425313.png)
